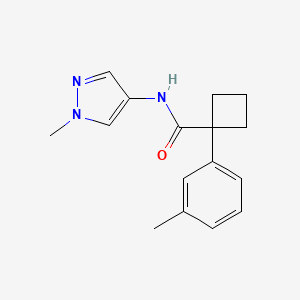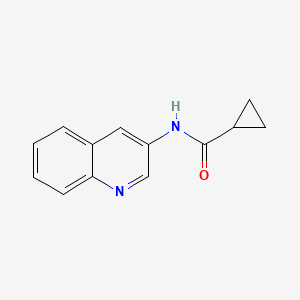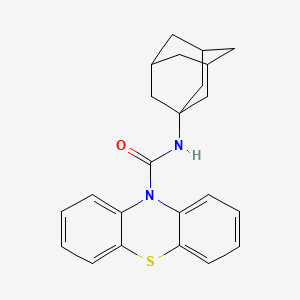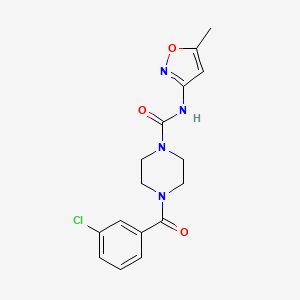![molecular formula C11H14BrNOS B7539783 N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7539783.png)
N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide, also known as BmPC, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. BmPC is a cyclopentanecarboxamide derivative that has been synthesized using a unique method.
Mecanismo De Acción
The mechanism of action of N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth, inflammation, and neurodegeneration. N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth. N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation. Inhibition of NF-κB leads to the inhibition of inflammatory cytokines, resulting in the suppression of inflammation. Additionally, N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide has been found to activate the Nrf2 signaling pathway, which is involved in the regulation of antioxidant genes. Activation of Nrf2 leads to the upregulation of antioxidant genes, resulting in the protection of neurons from oxidative stress.
Biochemical and Physiological Effects:
N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, suppress inflammation, and protect neurons from oxidative stress. Additionally, N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide has been found to induce cell cycle arrest and apoptosis in cancer cells, which makes it a potential candidate for cancer therapy. N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide has also been found to reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, which makes it a potential candidate for the treatment of inflammatory diseases. Furthermore, N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide has been found to increase the levels of antioxidant enzymes, such as SOD and catalase, which makes it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide in lab experiments include its high yield and purity, its potential applications in various fields of scientific research, and its ability to inhibit the growth of cancer cells, suppress inflammation, and protect neurons from oxidative stress. The limitations of using N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide in lab experiments include its limited solubility in water, which makes it difficult to administer in vivo, and its potential toxicity at high doses, which requires careful dosing and monitoring.
Direcciones Futuras
There are several future directions for the research on N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide. Firstly, further studies are needed to fully understand the mechanism of action of N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide. Secondly, studies are needed to determine the optimal dosing and administration of N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide in vivo. Thirdly, studies are needed to determine the potential toxicity of N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide at high doses. Fourthly, studies are needed to determine the potential applications of N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide in other fields of scientific research, such as cardiovascular disease and diabetes. Finally, studies are needed to determine the potential efficacy of N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide in combination with other drugs for the treatment of cancer, inflammation, and neurodegeneration.
Conclusion:
In conclusion, N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields of scientific research. N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide has been synthesized using a unique method and has been found to inhibit the growth of cancer cells, suppress inflammation, and protect neurons from oxidative stress. Further research is needed to fully understand the mechanism of action of N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide, determine the optimal dosing and administration in vivo, and determine the potential toxicity at high doses. N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide has the potential to be a promising candidate for the treatment of cancer, inflammation, and neurodegeneration.
Métodos De Síntesis
N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide has been synthesized using a unique method that involves the reaction of 5-bromothiophene-2-carbaldehyde with cyclopentanecarboxylic acid in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide. The reaction results in the formation of N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide in high yield and purity.
Aplicaciones Científicas De Investigación
N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide has been found to have potential applications in various fields of scientific research. It has been extensively studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells. N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide has been found to have neuroprotective properties, which makes it a promising candidate for the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNOS/c12-10-6-5-9(15-10)7-13-11(14)8-3-1-2-4-8/h5-6,8H,1-4,7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVKANLVNJDTJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-Bromothiophen-2-yl)methyl)cyclopentanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-2-[4-[[2-[2-(methylsulfonylmethyl)benzimidazol-1-yl]acetyl]amino]piperidin-1-yl]acetamide](/img/structure/B7539704.png)
![1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B7539733.png)




![3'-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]spiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7539758.png)
![4-iodo-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B7539763.png)



![[1-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1-oxopropan-2-yl] 5-nitrothiophene-2-carboxylate](/img/structure/B7539806.png)
![N-[(5-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide](/img/structure/B7539809.png)
